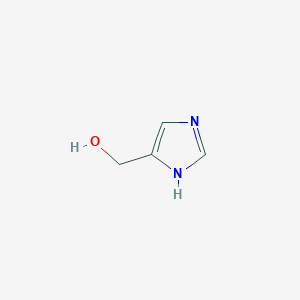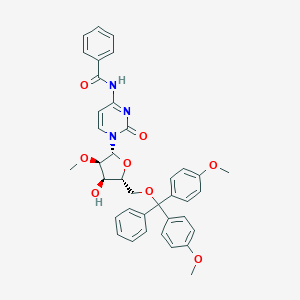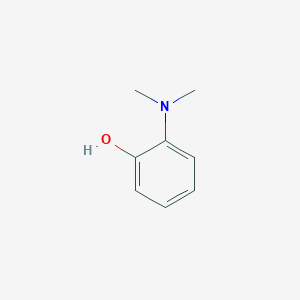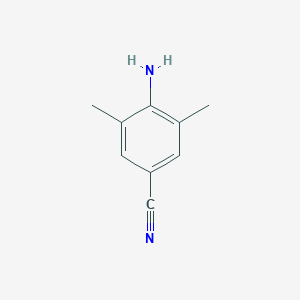
Imidazole-4-methanol
Overview
Description
Imidazole-4-methanol is a member of the class of imidazoles that is 1H-imidazole substituted by a hydroxymethyl group at position 4. It is a primary alcohol and a member of imidazoles .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
The structure of this compound is characterized by a hydroxymethyl group substituted at position 4 of the 1H-imidazole . The molecule displays two predominant hydrogen-bonding interactions in the crystal structure .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The synthesis of imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Physical And Chemical Properties Analysis
This compound appears as a solid . The melting point ranges from 88 to 92 °C .
Scientific Research Applications
Corrosion Inhibition:
Imidazole-4-methanol (referred to as METH in the study) and its derivatives have been investigated for their corrosion inhibition properties. A study evaluated the efficiency of METH and other imidazole derivative molecules in inhibiting the corrosion of 1020 carbon steel in an acidic medium. The study integrated experimental approaches with molecular modeling, employing Quantum chemical calculations and Monte Carlo simulations to assess the relationship between molecular properties and anticorrosion efficiency. Results indicated that molecules like METH could provide significant protection against corrosion, with their efficiency being linked to their global hardness and solvation energy, influencing their interaction with the metal surface (Costa et al., 2021).
Catalysis in Organic Synthesis:
This compound is also recognized in the field of organic synthesis. For instance, a method involving L-proline as a catalyst utilizes imidazole derivatives in the one-pot synthesis of trisubstituted and tetrasubstituted imidazoles. This process is noted for its high yields, cost-effectiveness, and the ease of product purification. Such methodologies underscore the importance of imidazole derivatives like this compound in facilitating complex organic synthesis processes (Samai et al., 2009).
Electrocatalysis:
This compound derivatives have found applications in electrocatalysis as well. A research study reports the electrosynthesis of an imidazole derivative and its use as a bifunctional electrocatalyst for the simultaneous determination of biomolecules like ascorbic acid and adrenaline. This highlights the potential of this compound derivatives in analytical applications, particularly in the development of sensitive and selective electrochemical sensors (Nasirizadeh et al., 2013).
Fuel Cell Technology:
This compound is also relevant in the development of materials for fuel cell applications. A study described the preparation of composite proton conductive membranes incorporating imidazole microcapsules for use in direct methanol fuel cells. These membranes exhibited enhanced proton conductivity and reduced methanol crossover, indicating the potential of this compound derivatives in improving the performance of fuel cell membranes (Wu et al., 2014).
Material Science:
In material science, derivatives of this compound have been used in the synthesis of nano zeolitic imidazolate frameworks. These nanomaterials are known for their excellent chemical and thermal stability, making them suitable for a wide range of applications, including catalysis, gas storage, and separation (Nune et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole-4-methanol, like other imidazole derivatives, interacts with a variety of targets. These include Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , Serine/threonine-protein kinase pim-1 , Isopentenyl-diphosphate Delta-isomerase , and others . These targets play crucial roles in various biochemical processes, including enzymatic reactions, protein synthesis, and cellular signaling.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
This compound, like other imidazole derivatives, can affect multiple biochemical pathways. For instance, it can influence the function of enzymes involved in the synthesis of biologically active molecules . Additionally, it may also impact the FAS-II pathway, which is crucial for fatty acid synthesis .
Pharmacokinetics
The lipophilicity of imidazole derivatives, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium ring of the molecule, is known to influence their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. For example, if it inhibits an enzyme involved in a critical cellular process, it could lead to a decrease in the production of certain metabolites or proteins. This could, in turn, affect cell function or viability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interactions with its targets. Additionally, the presence of other molecules or ions in the environment can also impact the compound’s activity .
Biochemical Analysis
Biochemical Properties
Imidazole-4-methanol, like its parent compound imidazole, is involved in several biochemical reactions. Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes
Cellular Effects
Imidazole derivatives have been shown to have anticancer effects in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways
Molecular Mechanism
Imidazole has been shown to facilitate proton transport in high-temperature proton exchange membrane fuel cells and in proton channel transmembrane proteins
Properties
IUPAC Name |
1H-imidazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-2-4-1-5-3-6-4/h1,3,7H,2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYTUZCWBJRHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231619 | |
| Record name | 4-(Hydroxymethyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-55-9 | |
| Record name | 1H-Imidazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Hydroxymethyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-imidazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(HYDROXYMETHYL)IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD0132T507 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)





![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)


